![molecular formula C14H21NO3S B2390410 Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate CAS No. 2089246-60-4](/img/structure/B2390410.png)
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate
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Description
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate is a chemical compound that has gained significant attention due to its potential applications in the field of scientific research. This compound is a pyrrolidine derivative and is commonly used as a building block for the synthesis of various other compounds.
Scientific Research Applications
Synthetic Organic Chemistry
Tertiary butyl esters play a crucial role in synthetic organic chemistry. One notable application involves the direct introduction of the tert-butoxycarbonyl (Boc) group into various organic compounds. Researchers have developed a straightforward method using flow microreactor systems, which enhances efficiency, versatility, and sustainability compared to traditional batch processes . The Boc group serves as a protective group for amines during chemical transformations, allowing selective reactions and facilitating the synthesis of complex molecules.
Bioconjugation and Chemical Biology
Tert-butyl groups are employed in bioconjugation strategies. Researchers functionalize biomolecules (e.g., proteins, antibodies, peptides) with tert-butyl-containing tags for site-specific labeling or immobilization. These bioconjugates facilitate studies in chemical biology, proteomics, and diagnostics.
properties
IUPAC Name |
tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO3S/c1-14(2,3)18-13(17)15-6-11(8-16)12(7-15)10-4-5-19-9-10/h4-5,9,11-12,16H,6-8H2,1-3H3/t11-,12-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FABPWHFIBDSSQE-RYUDHWBXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C2=CSC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C2=CSC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl (3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carboxylate |
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